molecular formula C17H16ClN3O2 B10901365 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide

5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide

Cat. No.: B10901365
M. Wt: 329.8 g/mol
InChI Key: AKSSVBGCRSETKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a chloromethyl group and a furan ring substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Chloromethylation: The pyrazole ring is then chloromethylated using formaldehyde and hydrochloric acid.

    Coupling with furan ring: The chloromethylated pyrazole is coupled with a furan derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent selection: Choosing appropriate solvents to facilitate reactions and purifications.

    Temperature control: Maintaining optimal temperatures to ensure high reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole or furan rings.

    Substitution: Halogen substitution reactions can occur at the chloromethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Oxidation products: Introduction of hydroxyl or carbonyl groups.

    Reduction products: Formation of amines or alcohols.

    Substitution products: Replacement of the chlorine atom with other functional groups.

Scientific Research Applications

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide: shares similarities with other pyrazole and furan derivatives, such as:

Uniqueness

  • Structural Features : The combination of a chloromethyl pyrazole and a dimethylphenyl furan ring is unique, providing distinct chemical and biological properties.
  • Reactivity : The presence of both electron-donating and electron-withdrawing groups influences its reactivity and potential applications.

This detailed article provides a comprehensive overview of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N~2~-(3,4-dimethylphenyl)-2-furamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(3,4-dimethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C17H16ClN3O2/c1-11-3-4-14(7-12(11)2)20-17(22)16-6-5-15(23-16)10-21-9-13(18)8-19-21/h3-9H,10H2,1-2H3,(H,20,22)

InChI Key

AKSSVBGCRSETKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.